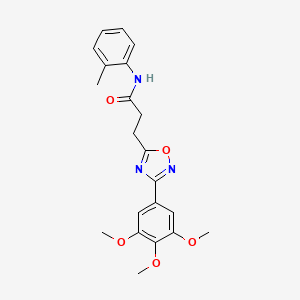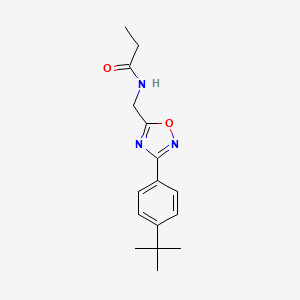
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been explored as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, it has been used as a reagent for the determination of trace amounts of copper ions in water samples.
Mechanism of Action
The mechanism of action of 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, studies have suggested that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to bind to metal ions, leading to changes in fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has low toxicity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to have potential as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may be more harmful. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different applications.
Future Directions
There are several future directions for research on 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One direction is to further explore its potential as an antitumor agent and to investigate its effectiveness in vivo. Another direction is to study its fluorescence properties in different environments and to develop new applications for its use as a fluorescent probe. Additionally, research could be done to better understand its mechanism of action and to identify other potential applications for this compound.
Synthesis Methods
The synthesis of 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-aminopyridine with 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by reduction with sodium dithionite and nitration with nitric acid. The final product is obtained after recrystallization from ethanol.
properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-5-4-6-15(11-14)20-24-21(29-25-20)16-8-9-18(19(12-16)26(27)28)23-13-17-7-2-3-10-22-17/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIKSMLURQRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)









